6-Amino-1-butyl-1H-pyrimidine-2,4-dione

Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental structure in the field of heterocyclic chemistry. numberanalytics.com Its six-membered ring contains two nitrogen atoms at positions 1 and 3, which contribute to the compound's basicity and its ability to engage in various chemical reactions. numberanalytics.com The versatility of the pyrimidine scaffold in synthesis and its capacity for functionalization at multiple positions make it a crucial building block for a vast array of biologically active molecules. numberanalytics.com

The significance of pyrimidine derivatives is underscored by their presence in essential biological molecules and their wide-ranging applications in medicine and agriculture. numberanalytics.comgsconlinepress.com Three of the most recognized pyrimidine bases are cytosine, thymine, and uracil (B121893), which are fundamental components of nucleic acids (DNA and RNA). numberanalytics.comgsconlinepress.com This inherent biological role has spurred extensive research into pyrimidine derivatives, leading to the development of numerous pharmaceuticals. gsconlinepress.commdpi.com These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. gsconlinepress.comignited.in For instance, pyrimidine-based compounds have been developed as anticancer agents that target various stages of cancer cell proliferation and as antiviral drugs. numberanalytics.comgsconlinepress.com

Historical Development of Pyrimidine-2,4-dione Research

The study of pyrimidines dates back to the late 19th century with their initial isolation. numberanalytics.com The recognition of pyrimidine bases as integral components of nucleic acids was a pivotal moment that propelled research into this class of compounds. numberanalytics.comgsconlinepress.com A significant milestone in the investigation of the pyrimidine-2,4-dione scaffold, also known as the uracil scaffold, occurred in 1967. During this period, a number of substituted pyrimidine-2,4-diones were synthesized and subjected to intensive study, revealing their capacity as effective reversible inhibitors of thymidine (B127349) phosphorylase. researchgate.net

Research has continued to evolve, with scientists synthesizing novel pyrimidine-2,4-diones by condensing various substituted amines with precursors like 3-substituted-6-chlorouracil. researchgate.netresearchgate.net These efforts have been aimed at exploring the therapeutic potential of these derivatives, particularly as antimicrobial agents. researchgate.netresearchgate.net Modern research employs techniques such as structural-based drug design and solvent-free synthesis to create new series of pyrimidine-2,4-dione derivatives with specific biological targets. mdpi.com This ongoing research highlights the enduring importance of the pyrimidine-2,4-dione scaffold in the quest for new therapeutic agents. mdpi.comresearchgate.net

Structural Features and Nomenclature of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione within the Pyrimidine-2,4-dione Scaffold

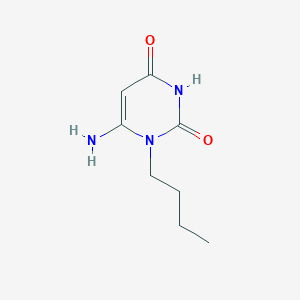

The chemical compound this compound is a derivative of the pyrimidine-2,4-dione core structure. Its nomenclature precisely describes the arrangement of its functional groups. The parent structure is pyrimidine-2,4-dione, which indicates a pyrimidine ring with carbonyl groups (ketones) at positions 2 and 4. The "1H" signifies that the nitrogen at position 1 is bonded to a hydrogen atom or, in this case, a substituent group.

The substituents on this core structure are specified as follows:

6-Amino : An amino group (-NH2) is attached to the 6th carbon of the pyrimidine ring.

1-butyl : A butyl group (-C4H9) is attached to the 1st nitrogen atom of the pyrimidine ring.

This systematic naming follows the IUPAC (International Union of Pure and Applied Chemistry) conventions for organic compounds, providing an unambiguous description of its molecular architecture.

Below is a data table summarizing key properties of this compound.

| Property | Value |

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.21 g/mol |

| CAS Number | 53681-49-5 |

| Canonical SMILES | CCCCN1C(=CC(=O)NC1=O)N |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-butylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBLKULBTBPLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368622 | |

| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53681-49-5 | |

| Record name | 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 6 Amino 1 Butyl 1h Pyrimidine 2,4 Dione and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Amino-1-butyl-1H-pyrimidine-2,4-dione and its analogs, both one-dimensional and two-dimensional NMR methods provide comprehensive information about the chemical environment, connectivity, and spatial relationships of protons and carbons within the molecule.

One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Environments

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), are fundamental for identifying the different types of protons and carbons in a molecule.

The ¹H NMR spectrum of a 6-aminopyrimidine-2,4-dione derivative typically reveals distinct signals for the amino (-NH₂) protons, the pyrimidine (B1678525) ring N-H proton, the vinylic C5-H proton, and the protons of the N-butyl substituent. For instance, in related 6-amino-1-alkyl-pyrimidine-2,4-diones, the exocyclic amino group (C6-NH₂) protons often appear as a D₂O exchangeable singlet signal. nih.gov Similarly, the endocyclic N-H proton of the uracil (B121893) ring gives rise to a characteristic downfield singlet that is also D₂O exchangeable. nih.gov The protons of the N-butyl group would be expected to show characteristic multiplets corresponding to the -CH₂- groups and a terminal -CH₃ group, with chemical shifts and splitting patterns dictated by their connectivity.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons (C2 and C4) of the pyrimidine-2,4-dione ring are typically observed at the most downfield chemical shifts. The olefinic carbons (C5 and C6) of the ring appear in the intermediate region, while the aliphatic carbons of the N-butyl substituent are found in the upfield region of the spectrum. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data is illustrative and based on analyses of similar structures.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N3-H | ~10.5 - 12.0 | Singlet (s) |

| C6-NH₂ | ~7.7 - 8.9 | Singlet (s) |

| C5-H | ~5.0 - 5.5 | Singlet (s) |

| N1-CH₂ -CH₂-CH₂-CH₃ | ~3.8 - 4.0 | Triplet (t) |

| N1-CH₂-CH₂ -CH₂-CH₃ | ~1.5 - 1.7 | Multiplet (m) |

| N1-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Multiplet (m) |

| N1-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data is illustrative and based on analyses of similar structures.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C 2 (C=O) | ~160 - 163 |

| C 4 (C=O) | ~150 - 155 |

| C 6 (C-NH₂) | ~148 - 150 |

| C 5 | ~95 - 98 |

| N1-C H₂- | ~40 - 45 |

| -C H₂-CH₂-CH₃ | ~30 - 35 |

| -C H₂-CH₃ | ~19 - 21 |

| -C H₃ | ~13 - 15 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

While specific 2D NMR data for this compound are not detailed in the provided context, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to confirm the structural assignments of its analogs.

COSY spectra would establish the connectivity between adjacent protons, for example, by showing correlations between the successive -CH₂- groups of the butyl chain.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC spectra would reveal longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the attachment of the butyl group to the N1 position of the pyrimidine ring and for assigning the quaternary carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The amino (-NH₂) group typically exhibits two distinct stretching bands in the range of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. nih.gov The N-H bond of the pyrimidine ring also shows a stretching vibration in this region. The two carbonyl groups (C=O) of the dione (B5365651) structure give rise to strong absorption bands in the region of 1750-1650 cm⁻¹. nih.gov Additionally, C=C and C-N stretching vibrations from the pyrimidine ring, as well as C-H stretching and bending vibrations from the butyl group, will be present.

Table 3: Characteristic IR Absorption Bands for this compound Data based on characteristic frequencies for aminopyrimidine-diones. nih.govmdpi.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3490 - 3300 |

| Amide/Ring (N-H) | N-H Stretch | 3260 - 3100 |

| Carbonyl (C=O) | C=O Stretch | 1750 - 1650 |

| Alkene (C=C) | C=C Stretch | 1640 - 1600 |

| Amino (-NH₂) | N-H Bend | 1650 - 1600 |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₈H₁₃N₃O₂), the expected molecular weight is 183.21 g/mol . chemicalbook.com In mass spectrometry, this would correspond to a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 183 or 184, respectively.

The fragmentation pattern would likely involve characteristic losses from the parent molecule. Common fragmentation pathways for related structures include cleavage of the N-alkyl chain. For the N-butyl group, this could involve α-cleavage (loss of a propyl radical, C₃H₇•) or β-cleavage with a McLafferty-type rearrangement. Analysis of more complex analogs shows that the pyrimidine-dione ring itself can be quite stable, with fragmentation often initiated at the substituents. mdpi.com

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 184 | Protonated Molecular Ion |

| [M]⁺ | 183 | Molecular Ion |

| [M-C₃H₇]⁺ | 140 | α-cleavage, loss of propyl radical |

| [M-C₄H₈]⁺ | 127 | Cleavage via McLafferty rearrangement |

Single Crystal X-ray Diffraction for Three-Dimensional Structural Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While data for the title compound is not available, analysis of close analogs like 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate (B1144303) provides significant insight into the expected solid-state structure. researchgate.net

Crystal System, Space Group, and Unit Cell Parameters

The analysis of single crystals of a related compound, 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate, revealed its crystallographic properties. researchgate.net Such studies show that these molecules often crystallize in common crystal systems like monoclinic or orthorhombic. The specific arrangement of molecules within the crystal lattice is described by the space group. The unit cell parameters (a, b, c, α, β, γ) define the dimensions of the repeating unit of the crystal. These parameters are crucial for understanding the packing of molecules and the nature of intermolecular forces, such as hydrogen bonding, which are prevalent in aminouracil derivatives due to the presence of N-H and C=O groups. Research on 6-amino-1H-pyrimidine-2,4-dione dimethylacetamide also confirms the utility of single-crystal X-ray diffraction for examining structural properties in this class of compounds. researchgate.net

Table 5: Crystallographic Data for the Analogous Compound 6-Amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione Hydrate researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₁₅N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | C12/c1 (No. 15) |

| a (Å) | 21.121(2) |

| b (Å) | 8.6055(6) |

| c (Å) | 12.9371(8) |

| β (°) | 115.599(3) |

| Volume (ų) | 2120.7 |

| Z (molecules/unit cell) | 8 |

Molecular Conformation, Planarity, and Torsion Angle Analysis

The molecular conformation of 6-aminouracil (B15529) derivatives is characterized by the near planarity of the pyrimidine-2,4-dione ring system. In the crystal structure of its analog, 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione, the core heterocyclic ring, including the exocyclic amino group and carbonyl oxygen atoms, forms an almost perfectly planar system. researchgate.net This planarity is a result of the sp² hybridization of the ring atoms and the delocalization of π-electrons across the conjugated system.

The alkyl substituent at the N1 position, in this case, a butyl group, introduces a flexible aliphatic chain. The conformation of this chain is described by a series of torsion angles. While specific torsion angles for the 1-butyl derivative are not available, analysis of the 1-ethyl analog provides insight into the likely orientation of the alkyl group relative to the pyrimidine ring. The key torsion angles define the rotation around the N1-C(alkyl) and subsequent C-C bonds of the substituent. For instance, in the ethyl analog, the torsion angle involving the pyrimidine ring and the ethyl group dictates its spatial orientation, which is crucial for determining its interaction with neighboring molecules in the crystal lattice. researchgate.net The butyl chain would exhibit additional rotational freedom around its C-C bonds, allowing it to adopt various conformations to optimize packing efficiency in the solid state.

| Torsion Angle Description | Typical Value (°) for N1-Alkyl Analogs | Significance |

|---|---|---|

| C6-N1-C(alkyl)-C(alkyl) | Variable (approx. 90° to 180°) | Defines the orientation of the alkyl chain relative to the pyrimidine ring. |

| N1-C(alkyl)-C(alkyl)-C(alkyl) | Variable (trans or gauche) | Determines the conformation (e.g., extended or bent) of the butyl chain. |

Intermolecular Interactions and Supramolecular Assembly in the Solid State

Hydrogen bonding is the dominant intermolecular force in the crystal structures of 6-aminouracil derivatives. The amino group (-NH₂) and the N3-H group act as hydrogen bond donors, while the carbonyl oxygen atoms (C2=O and C4=O) are effective hydrogen bond acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonding motifs.

In the crystal structure of the hydrated ethyl analog, the water molecule plays a crucial role in mediating hydrogen bonds, connecting the pyrimidine molecules into puckered layers. researchgate.net The primary interactions observed are of the N-H···O and O-H···O type. researchgate.net Molecules form dimers or chains through N-H···O bonds, often creating well-defined graph-set motifs like R²₂(8). researchgate.netdcu.ie Weaker C-H···O interactions, involving carbon atoms from the alkyl chain or the pyrimidine ring, also contribute to the stability of the three-dimensional network.

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) |

|---|---|---|---|

| N-H (amino) | O=C | Intermolecular | 2.8 - 3.0 |

| N-H (ring) | O=C | Intermolecular | 2.7 - 2.9 |

| C-H (alkyl/ring) | O=C | Intermolecular | 3.1 - 3.5 |

Pi-pi (π-π) stacking is another significant non-covalent interaction that contributes to the stabilization of the crystal structures of aromatic molecules, including pyrimidine derivatives. numberanalytics.com This interaction involves the attractive force between the delocalized π-electron systems of adjacent aromatic rings. In the solid state, molecules of this compound are expected to arrange themselves to facilitate this stacking.

Typically, these interactions are offset, where the pyrimidine rings are parallel but displaced relative to one another. This arrangement minimizes electrostatic repulsion while maximizing attractive dispersion forces. The centroid-to-centroid distance between stacked rings is generally in the range of 3.3 to 3.8 Å. researchgate.net These stacking interactions often link the hydrogen-bonded sheets or chains into a stable three-dimensional supramolecular architecture. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of atomic contacts.

For aminopyrimidine derivatives, Hirshfeld analysis typically reveals that H···H contacts are the most abundant, accounting for a large portion of the molecular surface due to the presence of the alkyl chain and amino group hydrogens. nih.gov The next most significant contributions come from O···H/H···O and N···H/H···N contacts, which directly correspond to the N-H···O and N-H···N hydrogen bonds that form the primary structural motifs. nih.goviucr.org C···H/H···C contacts also make a notable contribution, representing weaker C-H···π and van der Waals interactions. iucr.org

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~40 - 55% | Represents general van der Waals forces. nih.gov |

| O···H / H···O | ~20 - 35% | Corresponds to N-H···O and C-H···O hydrogen bonds. iucr.org |

| N···H / H···N | ~10 - 20% | Indicates N-H···N hydrogen bonds and other close contacts. nih.goviucr.org |

| C···H / H···C | ~5 - 10% | Represents weaker C-H···O and C-H···π interactions. iucr.org |

Powder X-ray Diffraction (PXRD) for Crystalline Nature and Phase Purity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to confirm the crystalline nature and assess the phase purity of a solid material. In the context of this compound, a PXRD analysis would be performed on a synthesized powder sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

The presence of sharp, well-defined peaks in the diffractogram confirms that the material is crystalline rather than amorphous. Furthermore, the experimental PXRD pattern can be compared to a pattern calculated from single-crystal X-ray diffraction data. A good match between the experimental and calculated patterns confirms the bulk phase purity of the sample, indicating that the powder consists of a single crystalline phase corresponding to the structure determined by single-crystal analysis. researchgate.net Any significant peaks in the experimental pattern that are not present in the calculated one would suggest the presence of impurities or a different polymorphic form.

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The chromophore in this compound is the substituted pyrimidine ring, which contains a conjugated system of π-electrons. The UV-Vis spectrum of this compound is expected to be characterized by strong absorption bands in the ultraviolet region, corresponding primarily to π→π* transitions.

Studies on the parent compound, 6-aminouracil, show that these transitions are responsible for its characteristic absorption maxima. nih.gov The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the pyrimidine ring. The N1-butyl group, being an electron-donating alkyl group, may cause a slight bathochromic (red) shift in the absorption maximum compared to the unsubstituted 6-aminouracil. The electronic properties and excited-state dynamics are crucial for understanding the photostability and potential photochemical applications of these compounds. nih.govnih.gov

| Transition Type | Typical λmax (nm) Range | Molar Absorptivity (ε) |

|---|---|---|

| π → π | 250 - 290 | High ( > 5,000 M-1cm-1) |

| n → π | > 300 | Low ( < 1,000 M-1cm-1) |

Computational and Theoretical Chemistry Studies of 6 Amino 1 Butyl 1h Pyrimidine 2,4 Dione Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex organic molecules. mdpi.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. For derivatives of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione, DFT is employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines theoretical exact exchange with empirical corrections. nih.govresearchgate.net This functional is typically paired with a basis set, such as 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals used in the calculation. nih.gov The results of these calculations provide crucial data on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net

| Parameter | Typical Method/Basis Set | Purpose |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | Approximates the exchange-correlation energy within DFT. |

| Basis Set | 6-311++G(d,p) | A set of mathematical functions used to build the molecular orbitals. |

| Calculation Type | Geometry Optimization | Finds the lowest energy (most stable) conformation of the molecule. |

This interactive table summarizes the common parameters used in DFT calculations for pyrimidine (B1678525) derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org A small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. researchgate.net For pyrimidine derivatives, the distribution of HOMO and LUMO densities across the molecule reveals the most likely sites for nucleophilic and electrophilic attack, respectively. nih.govresearchgate.net For instance, studies on similar structures show the HOMO is often localized on the amino-pyrimidine ring, while the LUMO can be distributed across the pyrimidine and adjacent substituents. mdpi.com

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron donor (Nucleophile) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor (Electrophile) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity. |

This interactive table outlines the key components of Frontier Molecular Orbital theory.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. mdpi.com It projects the electrostatic potential onto the molecule's electron density surface, using a color scale to represent different charge regions. researchgate.net This map is invaluable for predicting how a molecule will interact with other charged species.

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net In pyrimidine-2,4-dione derivatives, these areas are commonly found around the electronegative oxygen and nitrogen atoms of the carbonyl and amino groups. nih.gov Conversely, blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net These positive regions are often located around hydrogen atoms attached to heteroatoms. nih.gov The MEP map provides a clear, intuitive guide to the molecule's reactive sites. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the molecular wavefunction by transforming it into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, bonds, and anti-bonds. faccts.de This method is particularly useful for analyzing intramolecular and intermolecular interactions that contribute to molecular stability.

A key aspect of NBO analysis is the examination of delocalization effects, quantified by the second-order perturbation energy, E(2). wisc.edu This value measures the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Large E(2) values indicate strong hyperconjugative or charge-transfer interactions. For instance, interactions between the lone pairs (LP) of oxygen or nitrogen atoms and the anti-bonding orbitals (π*) of adjacent carbonyl groups are common in pyrimidine derivatives and contribute significantly to the stability of the ring system.

Quantum chemical calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. DFT methods are frequently used to calculate vibrational frequencies corresponding to infrared (IR) spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled by a specific factor to correct for approximations in the theoretical method and achieve better agreement with experimental results. rsc.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing the theoretical NMR spectrum with the experimental one helps confirm the proposed structure and the assignment of specific signals to particular atoms within the this compound framework.

Molecular Docking and Simulation Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a pyrimidine derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netmdpi.com

In these studies, derivatives of this compound are computationally placed into the active site of a biological target. A scoring function is then used to estimate the binding affinity, typically reported in kcal/mol, with more negative scores indicating stronger binding. mdpi.com The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov For example, docking studies of similar pyrimidine-dione scaffolds have shown that the carbonyl groups and amino groups frequently form critical hydrogen bonds with residues like serine, glycine (B1666218), and asparagine in enzyme active sites, anchoring the molecule in place. mdpi.comnih.gov These computational predictions provide a rational basis for designing more potent and selective inhibitors. researchgate.net

| Target Protein Example | Key Interacting Residues | Types of Interaction | Predicted Binding Affinity (Example Range) |

| PARP-1 | Gly863, Ser904, Tyr907 | Hydrogen Bonding, π-π Stacking | -7.0 to -9.5 kcal/mol |

| BRD4 | Asn140, Tyr97, Pro82 | Hydrogen Bonding, Hydrophobic | -7.5 to -8.0 kcal/mol |

| PLK1 | Cys136, Asn140 | Hydrogen Bonding, Hydrophobic | -7.0 to -8.5 kcal/mol |

This interactive table provides examples of protein targets and interaction details from docking studies of related pyrimidine-dione derivatives.

Ligand-Protein Binding Mode Prediction

Molecular docking simulations are frequently employed to predict the orientation of this compound derivatives within the active sites of their target proteins. These computational studies reveal that the pyrimidine-2,4-dione core is a critical scaffold for establishing key interactions.

For instance, in studies of pyrimidine-2,4-dione derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors, the binding mode is distinct from other inhibitor classes, involving additional interactions in the S1′ and S2′ pockets of the enzyme. mdpi.com Similarly, when targeting bromodomain-containing protein 4 (BRD4), aminopyrimidine-dione derivatives are predicted to bind in a pocket located between the Acetyllysine (KAC) and ATP binding sites. nih.gov In this orientation, the pyrimidine-dione core embeds itself between key amino acids, while substituents at other positions are projected deeper into the binding pocket. nih.gov

In the case of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is predicted to occupy the nicotinamide-binding (NI) site of the enzyme. nih.gov This consistent positioning of the core moiety across different protein targets underscores its role as a foundational element for molecular recognition. The specific orientation and interactions are further refined by the various substituents attached to this central scaffold. nih.gov

Analysis of Key Residue Interactions and Binding Affinities

Docking studies not only predict the binding pose but also elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions are predominantly hydrogen bonds and hydrophobic contacts, which are crucial for high binding affinity.

Derivatives of pyrimidine-2,4-dione have been shown to form a network of interactions with specific amino acid residues in their target proteins. For example, in the active site of BRD4, aminopyrimidine-dione compounds form a key hydrogen bond with asparagine 140 (Asn140) and establish hydrophobic interactions with tyrosine 97 (Tyr97) and proline 82 (Pro82). nih.gov Some derivatives can also form hydrogen bonds with cysteine 136 (Cys136). nih.gov For pyrano[2,3-d]pyrimidine-2,4-dione derivatives targeting PARP-1, crucial hydrogen bonds are formed with glycine 863 (Gly863) and serine 904 (Ser904), supplemented by π-π stacking interactions with tyrosine 907 (Tyr907) and histidine 862 (His862). nih.gov

The strength of these interactions is quantified by the binding affinity, often expressed as a binding energy value (in kcal/mol) or an inhibition constant (Kᵢ or IC₅₀). Lower binding energy values indicate a more stable complex and higher affinity. Computational studies have reported promising binding affinities for various derivatives. For example, a novel pyrimidine molecule demonstrated a high affinity for an antibacterial protein with a binding energy of -7.97 kcal/mol and an inhibition constant of 1.43 µM. researchgate.net Another study on pyrimidindione derivatives as cyclin-dependent kinase (CDK) inhibitors calculated free binding energies ranging from -7.8 to -9.6 Kcal/mol. researchgate.net

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity |

| Aminopyrimidine-diones | BRD4 | Asn140, Tyr97, Pro82, Cys136 | IC₅₀ = 0.029 µM - 0.141 µM |

| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | Gly863, Ser904, Tyr907, His862 | IC₅₀ = 3.61 nM - 114 nM |

| Pyrimidinedione Derivative | Antibacterial Protein | Not Specified | Binding Energy = -7.97 kcal/mol |

| Pyrimidindione Derivatives | CDK1, CDK2, CDK5 | Ile10, Asp86, Gln132, Glu8, Asn144 | Binding Energy = -8.7 to -9.6 kcal/mol |

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Solution

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and behavior of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein. These simulations, often run for nanoseconds (ns), can validate the stability of binding modes predicted by static docking.

Studies on pyrimidine-2,4-dione derivatives consistently show that the ligand-protein complexes remain stable throughout the simulation period. nih.gov The stability is often assessed by calculating the root mean square deviation (RMSD) of the atomic positions over time. A low and stable RMSD value indicates that the complex has reached equilibrium and is not undergoing significant conformational changes. For example, a 100 ns MD simulation of a dihydropyrimidinone derivative complexed with α-glucosidase showed a low average RMSD of 1.7 Å, similar to the protein's own RMSD of 1.6 Å, indicating a stable binding. Another study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors conducted a 200 ns simulation to confirm the stability of the complexes. These MD simulations provide strong evidence for the conformational stability of the predicted binding modes and offer valuable insights for the structure-based design of new derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

QSAR and pharmacophore modeling are computational strategies used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new molecules and identifying the key structural features required for potency.

Derivation of Predictive Models for Biological Activity

QSAR studies aim to build mathematical models that can predict the biological activity of compounds. This is achieved by finding a statistical relationship between the physicochemical properties (descriptors) of the molecules and their measured activity.

For pyrimidine-based compounds, both linear and non-linear QSAR models have been developed. For instance, a study on 1,2,4-triazolo[1,5-a]pyrimidine analogs used recursive feature elimination and multiple linear regression (MLR) to derive a predictive model for antimalarial activity (pIC₅₀). The resulting equation was:

pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2

This model, along with others built using machine learning algorithms like k-nearest neighbors (kNN) and support vector regression (SVR), demonstrated strong robustness and reliability in predicting activity. Another QSAR study on pyrimidine-2,4-dione derivatives as HIV reverse transcriptase inhibitors identified key molecular descriptors such as density, number of H-bond acceptors, the octanol/water partition coefficient, and LUMO energy to construct predictive linear and non-linear models. These models showed excellent performance and were used to predict the inhibitory activities of newly designed compounds.

Identification of Structural Requirements for Activity

Both QSAR and pharmacophore models help to identify the essential structural features—the pharmacophore—that a molecule must possess to be active. A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target.

Structure-activity relationship (SAR) studies on pyrimidine-2,4-dione derivatives have revealed several key structural requirements. For instance, as P2X7 receptor antagonists, derivatives with polycycloalkyl acyl or di-halogenated benzoyl substituents at a specific position were found to be significantly more potent. nih.gov In the context of BRD4 inhibitors, the introduction of electron-withdrawing groups, such as a nitro group, was found to decrease cytotoxic activity, while bulky substitutions could lead to unfavorable orientations in the binding pocket. nih.gov

Pharmacophore modeling further refines this understanding. An ensemble-based approach, utilizing information from water molecules and small molecule fragments bound to a target protein, can generate a detailed pharmacophore model. Such models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These models serve as 3D queries to screen large compound libraries, identifying novel molecules that possess the necessary structural features for biological activity.

Mechanistic Insights into the Biological Activities of 6 Amino 1 Butyl 1h Pyrimidine 2,4 Dione Derivatives

Enzyme Inhibition Mechanisms

The biological effects of these uracil (B121893) derivatives are often traced back to their ability to act as enzyme inhibitors. By interfering with enzyme function, these compounds can disrupt critical cellular processes, a mechanism that is foundational to many therapeutic strategies.

Enzymes that regulate the synthesis and breakdown of nucleotides are crucial for cell proliferation and viral replication, making them prime targets for therapeutic agents. nih.govnih.govmdpi.com Pyrimidine (B1678525) analogs, due to their structural similarity to natural nucleobases, are well-positioned to interfere with these processes. mdpi.com

While direct studies on 6-Amino-1-butyl-1H-pyrimidine-2,4-dione are not extensively detailed in the provided search results, the broader class of 5- and 6-substituted uracil derivatives has shown activity against various enzymes in this category. For instance, N1-substituted 6-(p-alkylanilino)uracils have been developed as inhibitors of Uracil–DNA Glycosylases (UNGs), enzymes critical for DNA repair, with moderate potency (IC50 ≈10 μM) against the UNG from human herpes simplex virus 1. mdpi.com Furthermore, various 5-substituted uracil derivatives have been shown to inhibit pathogens like HIV-1, herpes family viruses, and mycobacteria through diverse mechanisms, acting as both classical nucleoside inhibitors and non-nucleoside inhibitors. mdpi.com The inhibition of these enzymes often involves the pyrimidine analog competing with the natural substrate for binding to the enzyme's active site, thereby blocking the catalytic reaction necessary for nucleotide synthesis or DNA/RNA replication. nih.govnih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks through the base excision repair (BER) pathway. mdpi.com Its inhibition is a clinically validated strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.comnih.gov

The design of PARP-1 inhibitors often incorporates a carboxamide moiety to mimic the nicotinamide (B372718) portion of NAD+, the natural substrate for PARP-1. mdpi.com While specific data on this compound was not found, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated as potential PARP-1 inhibitors. nih.gov These compounds were designed to compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death. nih.gov The mechanism of such inhibitors involves binding to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on the DNA, which leads to the formation of lethal double-strand breaks during replication. nih.gov

Eukaryotic Elongation Factor-2 Kinase (eEF-2K) is an atypical protein kinase that regulates protein synthesis by phosphorylating and inactivating eukaryotic Elongation Factor 2 (eEF2). patsnap.comnih.gov This action halts the elongation phase of mRNA translation. patsnap.comnih.gov As cancer cells often have high rates of protein synthesis to support rapid growth, eEF-2K has emerged as an attractive therapeutic target. patsnap.comjppres.com

Inhibitors of eEF-2K function by binding to the kinase and preventing it from phosphorylating eEF2, thus allowing protein synthesis to continue. patsnap.com While this may seem counterintuitive for an anti-cancer strategy, the dysregulation of this pathway in cancer cells makes them vulnerable to its modulation. A series of pyrido[2,3-d]pyrimidine-2,4-dione analogues, which share a core structure with the compound of interest, have been designed and synthesized. nih.gov For example, the synthesis of 1,3-disubstituted-6-aminouracils was a key step in creating analogues of A-484954 (7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide), a selective eEF-2K inhibitor with an in vitro IC50 value of 0.28 μM. nih.gov

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. mdpi.comnih.gov COX-1 is constitutively expressed and plays a role in "housekeeping" functions, while COX-2 is typically induced at sites of inflammation. nih.gov The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, whereas unwanted side effects often arise from the inhibition of COX-1. nih.gov

Pyrimidine derivatives have been investigated for their potential as selective COX-2 inhibitors. mdpi.com The selectivity for COX-2 over COX-1 is a critical aspect of inhibitor design. This selectivity is often achieved by exploiting structural differences between the active sites of the two isoforms; the COX-2 active site is about 20% larger and contains an additional side-pocket that is hindered in COX-1. nih.govnih.gov While specific IC50 values for this compound were not identified, studies on related pyrimidine derivatives have demonstrated high selectivity towards COX-2, with some compounds showing performance comparable to the established selective inhibitor meloxicam. mdpi.com The mechanism for these inhibitors is competitive binding within the enzyme's active site, preventing the substrate, arachidonic acid, from binding. nih.govnih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Mofezolac | COX-1 | 0.0079 | High for COX-1 | nih.gov |

| Mofezolac | COX-2 | >50 | ||

| Kuwanon A | COX-1 | >100 | >7.1 | mdpi.com |

| Kuwanon A | COX-2 | 14 | ||

| Celecoxib | COX-1 | >100 | >6.3 | mdpi.com |

| Celecoxib | COX-2 | 16 |

Macrophage migration inhibitory factor (MIF) and its homolog, D-dopachrome tautomerase (D-DT or MIF2), are cytokines that play key roles in inflammation and cancer. nih.govnih.gov Small molecules that bind to the tautomerase active site of these proteins can interfere with their biological activity. nih.govresearchgate.net

Research into inhibitors for MIF2 has been less extensive than for MIF, partly due to a lack of potent inhibitors. acs.org However, a screening effort identified a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, R110, as a competitive inhibitor of MIF2 tautomerase activity. nih.govacs.org Subsequent optimization of this hit compound led to the development of inhibitor 5d, which demonstrated an IC50 of 1.0 μM for MIF2 tautomerase activity and high selectivity over MIF. nih.govacs.org Enzyme kinetic studies using Lineweaver-Burk plots confirmed that the parent compound R110 binds competitively to the MIF2 tautomerase active site against the substrate phenylpyruvate. nih.govacs.org This indicates that these pyrimidine-dione derivatives directly compete with the natural substrate for access to the enzyme's catalytic site.

| Compound | Target Enzyme | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Inhibitor 5d | MIF2 | 1.0 | Competitive | nih.govacs.org |

| 4-Iodo-6-phenylpyrimidine (4-IPP) | MIF2 | >100 | Covalent | acs.org |

Phosphoenolpyruvate (B93156) carboxykinase (PEPCK) is a critical enzyme in gluconeogenesis, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate (PEP). medchemexpress.comnih.gov It exists in two isoforms, a cytosolic form (PEPCK-C, PCK1) and a mitochondrial form (PEPCK-M, PCK2). medchemexpress.com The mitochondrial isoform is highly expressed in some cancer cells and is involved in adapting to nutrient stress. researchgate.net

Studies have explored inhibitors of PEPCK as potential therapeutic agents. While early research focused on compounds like 3-mercaptopicolinic acid, newer investigations have looked at other scaffolds. nih.govresearchgate.net A series of C-8 modified 3-alkyl-1,8-dibenzylxanthines, which were initially synthesized starting from 6-aminouracil (B15529), were described as potent PEPCK-C inhibitors. researchgate.net Docking analysis suggested that due to structural similarities between the two PEPCK isoforms, these inhibitors might show cross-inhibitory capacity. researchgate.net The mechanism of these inhibitors involves binding to the enzyme to block its catalytic function, thereby reducing the production of PEP and impacting metabolic pathways like gluconeogenesis and TCA cycle flux. medchemexpress.comnih.gov

Matrix Metalloproteinase (MMP-13) Inhibition

Derivatives of the pyrimidine-2,4-dione scaffold have emerged as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of type II collagen and the pathogenesis of osteoarthritis. gsconlinepress.comnih.gov Unlike traditional MMP inhibitors that chelate the catalytic zinc ion, many pyrimidine-based inhibitors employ a novel mechanism by binding to an allosteric site. nih.govnih.gov

High-resolution X-ray crystallography studies have revealed that these inhibitors bind within the S1' specificity pocket of the enzyme, a subsite that is significantly larger and more flexible in MMP-13 compared to other MMPs. nih.govnih.gov This unique structural feature allows for the design of highly selective compounds. The binding often extends into an additional, adjacent S1' side pocket, which is unique to MMP-13, further enhancing selectivity. nih.gov This allosteric inhibition mechanism avoids interactions with the catalytic zinc, which is a common feature of broad-spectrum MMP inhibitors that often lead to off-target effects. nih.govnih.gov Computational modeling and structural analysis have been instrumental in designing pyrimidine dicarboxamides and pyrimidinetriones that effectively occupy this specificity pocket, leading to the development of inhibitors with low nanomolar affinity and high selectivity over other metalloproteinases. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition (Wild-Type and Mutant Forms)

The pyrimidine scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC). nih.govresearchgate.net These inhibitors function by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of the EGFR kinase domain, thereby blocking downstream signaling pathways that control cell proliferation and survival. researchgate.net While early-generation TKIs were effective against wild-type (WT) EGFR and certain activating mutations (e.g., L858R, del19), their efficacy is often limited by the emergence of acquired resistance mutations, most notably T790M and, more recently, C797S. nih.govresearchgate.net

Research has focused on modifying the pyrimidine core to develop next-generation inhibitors that are potent against both wild-type and these resistant mutant forms. nih.gov For instance, 2,4-diaminopyrimidine (B92962) compounds have been developed as irreversible inhibitors that are selective for EGFR mutants while sparing the wild-type form, which is crucial for minimizing dose-limiting toxicities. nih.gov The design of these molecules often involves incorporating specific moieties that can form covalent bonds or key hydrogen bonds with residues in the ATP-binding pocket, such as Met793 and Lys745 in the C797S mutant. nih.gov The development of pyrimidine-furan and 5-methylpyrimido-pyridone derivatives has shown promise in targeting the challenging triple mutant (L858R/T790M/C797S), demonstrating the versatility of the pyrimidine scaffold in overcoming clinical resistance. researchgate.netsci-hub.se

Inhibitory Activity of Pyrimidine Derivatives against EGFR Variants

Comparison of the half-maximal inhibitory concentration (IC₅₀) of various pyrimidine-based compounds against wild-type and mutant EGFR.

| Compound | EGFR Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyrimidine-Furan Derivative (R12) | Wild-Type | 1620 | researchgate.net |

| Pyrimidine-Furan Derivative (R12) | T790M | 490 | researchgate.net |

| Pyrimidine-Furan Derivative (R12) | L858R/T790M/C797S | 980 | researchgate.net |

| Furopyridine Derivative (PD13) | Wild-Type | 11.64 | nih.gov |

| Furopyridine Derivative (PD13) | L858R/T790M | 10.51 | nih.gov |

| 5-methylpyrimido-pyridone Derivative | L858R/T790M | 2 | sci-hub.se |

Enhancer of Zeste Homolog (EZH1 and EZH2) Inhibition

Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.govnih.gov Overexpression or mutation of EZH2 is implicated in various cancers, making it a significant therapeutic target. nih.gov EZH1 often acts in a compensatory role, and in some cancers, dual inhibition of both EZH1 and EZH2 is required for therapeutic effect. nih.govnih.gov

Most potent small-molecule inhibitors of EZH1/EZH2 share a common pyridone-containing motif that is crucial for binding to the S-adenosyl-L-methionine (SAM) cofactor pocket of the enzymes. nih.govresearchgate.net However, studies investigating modifications to this core structure have shown that the pyrimidine-2,4-dione scaffold is not conducive to EZH1/EZH2 inhibition. Specifically, the replacement of the active pyridone ring with a 6-methyl-pyrimidine-2,4-dione group has been found to completely abrogate inhibitory activity against both EZH1 and EZH2. This finding suggests that the specific geometry and electronic properties of the pyridone ring are essential for interaction with the SAM pocket, and that the pyrimidine-2,4-dione structure does not meet these requirements.

Other Targeted Enzyme Modulations

The versatility of the pyrimidine-2,4-dione scaffold allows its derivatives to modulate a range of other critical enzymes beyond MMPs and EGFR.

Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) Inhibition : Certain 5-arylethylidene-aminopyrimidine-2,4-diones have been developed as potent dual inhibitors of BRD4 and PLK1. mdpi.comnih.govnih.gov BRD4 is an epigenetic reader that regulates the expression of oncogenes, while PLK1 is a key regulator of the cell cycle. Dual inhibition of these targets represents a promising strategy for cancer therapy. nih.gov Research has shown that specific aminopyrimidine-2,4-dione derivatives can achieve inhibitory concentrations in the low nanomolar range, comparable to dedicated inhibitors like volasertib. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition : Fused pyrimidine systems, specifically pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been identified as novel and potent PARP-1 inhibitors. nih.govrsc.orgresearchgate.net PARP-1 is a crucial enzyme in the DNA damage repair process, and its inhibition is a validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. mdpi.com The pyrano[2,3-d]pyrimidine-2,4-dione scaffold occupies the nicotinamide-binding site of the enzyme, forming key interactions with residues like Gly863 and Ser904, leading to potent enzymatic inhibition. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine core and modifications to the scaffold itself. nih.gov SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Substituent Nature and Position on Potency and Selectivity

The strategic placement of various chemical groups on the pyrimidine-2,4-dione ring system dictates both the potency and selectivity of the resulting compounds against their respective biological targets.

For MMP-13 Inhibition : The S1' pocket of MMP-13 can accommodate large, hydrophobic substituents. A key SAR finding is that the incorporation of a biaryl ether moiety at the C-5 position of a pyrimidinetrione ring dramatically enhances inhibitory potency. nih.gov Further optimization of substituents on the terminal aromatic ring of this moiety can fine-tune selectivity, particularly against the closely related MMP-14. nih.gov

For BRD4/PLK1 Inhibition : In the 5-arylethylidene aminopyrimidine-2,4-dione series, the substituents on the aryl ring significantly impact activity. mdpi.com Electron-donating groups like methoxy (B1213986) (OCH₃) or unsubstituted phenyl rings are well-tolerated and can lead to potent dual inhibitory activity. mdpi.comresearchgate.net Conversely, the introduction of bulky or electron-withdrawing groups, such as a nitro (NO₂) group, has been shown to decrease cytotoxic activity. mdpi.com

For PARP-1 Inhibition : For pyrano[2,3-d]pyrimidine-2,4-dione derivatives, the presence of a hydrophobic substituent on the fused ring system is favorable for interacting with the adenosine diphosphate (B83284) (AD) site of the enzyme, contributing to enhanced activity. rsc.org

SAR of Aminopyrimidine-2,4-dione Derivatives as BRD4/PLK1 Inhibitors

Inhibitory concentrations (IC₅₀) of aminopyrimidine-2,4-dione derivatives against BRD4 and PLK1, highlighting the effect of different substituents.

| Compound | Key Substituent | BRD4 IC₅₀ (µM) | PLK1 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4 | Unsubstituted Phenyl | 0.029 | 0.094 | nih.gov |

| Compound 7 | Unsubstituted Phenyl (Thione Scaffold) | 0.042 | 0.020 | nih.gov |

| Compound 6a | 4-Methoxy Phenyl | 0.141 | - | mdpi.com |

| Compound 6b | 4-Methoxy Phenyl | - | 0.077 | mdpi.com |

| Volasertib (Reference) | - | 0.017 | 0.025 | nih.gov |

Role of Core Scaffold Modifications on Biological Efficacy

Modifying the core this compound structure by fusing it with other heterocyclic rings is a powerful strategy to alter its biological target and efficacy. This approach, known as scaffold hopping, has led to the discovery of inhibitors for a diverse range of enzymes.

Thieno[2,3-d]pyrimidine-2,4-diones : The fusion of a thiophene (B33073) ring to the pyrimidine-dione core has yielded potent inhibitors of D-dopachrome tautomerase (MIF2), an enzyme implicated in cancer. nih.gov SAR studies on this scaffold revealed that a chlorophenyl group at the R² position and a benzyl (B1604629) group at the R³ position were beneficial for inhibitory potency. nih.gov Modifying the core by converting the dione (B5365651) to a mon-one (thieno[2,3-d]pyrimidin-4(1H)-one) resulted in a decrease in potency, highlighting the importance of the 2,4-dione structure for this particular target. nih.gov

Pyrano[2,3-d]pyrimidine-2,4-diones : As mentioned, the fusion of a pyran ring creates a scaffold with potent PARP-1 inhibitory activity. rsc.orgrsc.org The addition of a second fused heterocycle to this pyrano-pyrimidine core can further enhance the potency, with some derivatives showing higher activity than the reference drug Olaparib. rsc.org

Pteridines (Fused Pyrimidines) : In the context of BRD4/PLK1 inhibition, cyclizing the open-chain 5-arylethylidene aminopyrimidine-2,4-dione scaffold into a more rigid, fused pteridine (B1203161) (a pyrimido[4,5-b]pyrazine) system resulted in a decrease in inhibitory action. mdpi.com This suggests that for certain targets, the flexibility of the open-chain pyrimidine-dione scaffold is advantageous for achieving the optimal binding conformation.

These examples underscore how modifications to the core pyrimidine-2,4-dione scaffold are a critical design principle, enabling the development of specialized inhibitors tailored to the unique structural features of different enzyme active sites.

Identification of Key Pharmacophoric Features

The biological activity of 6-aminopyrimidine-2,4-dione derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of chemical features, known as pharmacophores, that interact with biological targets. The pyrimidine-2,4-dione core itself is a crucial feature, often acting as a scaffold for orienting other functional groups.

Computational docking studies have revealed that the pyrimidine-dione ring can embed within hydrophobic pockets of protein active sites. For instance, in studies involving bromodomain-containing protein 4 (BRD4), the pyrimidine-dione moiety of certain derivatives was found to be situated between key amino acid residues like Tyr97 and Pro82, engaging in hydrophobic interactions. nih.gov Furthermore, the carbonyl groups and amino functions on the pyrimidine ring are critical for forming hydrogen bonds. A hydrogen bond interaction with the key amino acid Asn140 in BRD4 has been identified as a significant contributor to the binding affinity of some derivatives. nih.gov

The nature and position of substituents on the pyrimidine scaffold are determinant factors for activity and selectivity. Modifications at the N-1, N-3, C-5, and C-6 positions can dramatically alter the compound's interaction profile. For example, the introduction of an arylethylidene-amino moiety at the C-5 position can lead to the molecule extending into deeper pockets of an active site, enhancing binding. nih.gov In the context of adenosine receptor antagonists, the strategic placement of aromatic residues at positions 4 and 6 of a 2-aminopyrimidine (B69317) core, along with specific substitutions on the exocyclic amino group, has been shown to be pivotal for achieving high affinity and selectivity. acs.org These findings underscore the importance of the pyrimidine-2,4-dione as a foundational scaffold, whose biological effects are finely tuned by the specific pharmacophoric features of its substituents.

In Vitro Cellular Impact Investigations (Molecular and Cellular Mechanisms)

A significant body of research has demonstrated the potent anti-proliferative effects of 6-aminopyrimidine-2,4-dione derivatives against various cancer cell lines. These compounds can effectively inhibit the growth and proliferation of tumor cells, a key objective in cancer chemotherapy. For example, certain Schiff base derivatives of pyrimidines have been shown to inhibit cell proliferation. nih.gov

The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value. Studies on a series of amino-pyrimidine–curcumin analogs revealed varying degrees of efficacy in colorectal (HCT116, HT29) and prostate (PC3, LNCaP) cancer cell lines. mdpi.com One derivative, PY3, was notably more active in reducing HT29 cell proliferation (GI₅₀ of 19.7 µM) than the natural compound curcumin. mdpi.com Similarly, various 4-amino-thieno[2,3-d]pyrimidine derivatives, which share a related aminopyrimidine core, have been evaluated for their antiproliferative activity against breast cancer cell lines, with some compounds showing significant effects. mdpi.com

| Compound Class | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Amino-pyrimidine-curcumin analog (PY3) | HT29 (Colorectal Cancer) | GI₅₀ | 19.7 | mdpi.com |

| Amino-pyrimidine-curcumin analog (PY3) | LNCaP (Prostate Cancer) | GI₅₀ | 12.1 | mdpi.com |

| Amino-pyrimidine-curcumin analog (PY3) | PC3 (Prostate Cancer) | GI₅₀ | 14.7 | mdpi.com |

| Pyrido[2,3-d]pyrimidine (B1209978) derivative (Cmpd 4) | MCF-7 (Breast Cancer) | IC₅₀ | 0.57 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (Cmpd 11) | MCF-7 (Breast Cancer) | IC₅₀ | 1.31 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (Cmpd 4) | HepG2 (Liver Cancer) | IC₅₀ | 1.13 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (Cmpd 11) | HepG2 (Liver Cancer) | IC₅₀ | 0.99 | nih.gov |

Beyond simply halting proliferation, many pyrimidine-2,4-dione derivatives actively induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. Research has shown that these compounds can trigger apoptosis through the modulation of key regulatory proteins in the apoptotic cascade.

One study on a 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative (Compound 7) demonstrated its ability to stimulate apoptosis by altering the expression of apoptosis-related genes. nih.gov Specifically, the compound caused an upregulation of the pro-apoptotic BAX gene (7.3-fold increase) and caspase-3 (3.9-fold increase), a key executioner enzyme in apoptosis. nih.gov Concurrently, it led to the downregulation of the anti-apoptotic Bcl-2 gene (0.30-fold of control), thereby shifting the cellular balance towards cell death. nih.gov Similarly, a pyrido[2,3-d]pyrimidine derivative was found to be a potent inducer of apoptosis in MCF-7 breast cancer cells, increasing the rate of apoptotic cell death by a remarkable 58.3-fold compared to untreated cells. nih.gov This was characterized by a total apoptosis rate of 36.14% (including early and late apoptosis) in the treated group versus just 0.62% in the control. nih.gov

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Pyrimidine-2,4-dione derivatives have been found to interfere with this process, causing cell cycle arrest at specific checkpoints, which prevents cancer cells from dividing and can ultimately lead to their death.

The specific phase of the cell cycle that is affected can depend on the derivative's precise structure and its molecular target. For example, inhibition of polo-like kinase 1 (PLK1) by certain pyrimidine derivatives has been shown to result in cell cycle arrest at the G2/M phase. nih.gov In contrast, a different pyrido[2,3-d]pyrimidine compound was reported to arrest the cell cycle of MCF-7 cells at the G1 phase. nih.gov Another curcumin-based pyrimidine analog, PY3, was shown to trigger a distinct G2/M block in both HT29 and HCT116 colorectal cancer cells. mdpi.com This ability to halt the cell division process at various stages is a key component of the anticancer activity of these compounds.

| Compound Class | Cell Line | Phase of Arrest | Source |

|---|---|---|---|

| 5-Arylethylidene-amino-2-thiopyrimidine-4-one | MDA-MB-231 (Breast Cancer) | G2/M | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | G1 | nih.gov |

| Amino-pyrimidine-curcumin analog (PY3) | HT29 & HCT116 (Colorectal Cancer) | G2/M | mdpi.com |

For instance, a series of novel aminopyrimidine-2,4-diones demonstrated significant cytotoxicity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. nih.gov The MDA-MB-231 breast cancer cell line was found to be particularly sensitive to these compounds. nih.gov Another study focusing on 2-amino-4,6-diphenylnicotinonitriles, which contain an aminopyrimidine-like core, also reported potent cytotoxicity against breast cancer cell lines, with one derivative proving to be even more potent than the standard chemotherapeutic drug Doxorubicin. mdpi.com The selectivity of these compounds is also a crucial aspect; ideally, a compound should be highly toxic to cancer cells while sparing normal, healthy cells. Research on some 4-amino-thieno[2,3-d]pyrimidines has included assessments against normal cell lines (e.g., BALB 3T3) to calculate a selectivity index, which helps identify candidates with a favorable therapeutic window. mdpi.com

Ligand-Receptor Interactions Beyond Enzymes

While many pyrimidine derivatives target enzymes like kinases, their biological activity is not limited to enzyme inhibition. The aminopyrimidine scaffold is also capable of interacting with other classes of proteins, such as G-protein coupled receptors (GPCRs), which are crucial signaling molecules.

Specifically, derivatives of the 2-aminopyrimidine scaffold have been developed as potent and selective antagonists for adenosine receptors, a family of GPCRs. acs.org Extensive structure-activity relationship (SAR) studies have elucidated the molecular requirements for this interaction. The binding models suggest that the pyrimidine core and its substituents fit into the receptor's binding pocket, engaging in a network of interactions. These interactions are not enzymatic but rather allosteric or competitive, preventing the natural ligand (adenosine) from binding and activating the receptor. acs.org Research on 1,4-dihydropyridine (B1200194) derivatives, which share structural similarities, has also demonstrated their ability to bind to A₁, A₂ₐ, and A₃ adenosine receptors, further highlighting that pyrimidine-like structures can serve as versatile templates for targeting non-enzymatic receptors. nih.gov These interactions with GPCRs open up therapeutic possibilities for pyrimidine derivatives beyond oncology, including in cardiovascular and neurological disorders.

General Antimicrobial Activity Mechanisms (in vitro)

Derivatives of this compound have been evaluated for their potential to inhibit the growth of various pathogenic microorganisms. The general mechanism often involves interference with essential cellular processes, such as nucleic acid synthesis.

The uracil scaffold is a key component in a class of compounds known as 6-anilinouracils, which act as dGTP analogs. These compounds selectively inhibit the replication-specific DNA polymerase III (Pol IIIc), an enzyme essential for chromosomal replication in Gram-positive bacteria. asm.org This mechanism involves the inhibitor mimicking the guanine (B1146940) moiety of dGTP to form hydrogen bonds with cytosine in the template DNA strand, while a second active site on the inhibitor binds to the DNA polymerase, sequestering it into a non-productive complex. asm.orgscispace.com This targeted inhibition provides a specific mechanism of action against Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis. asm.org

Other pyrimidine-2,4-dione derivatives have demonstrated broader spectrum activity. In vitro screening using methods like the Kirby-Bauer disc diffusion method has shown that various substituted pyrimidine-2,4-diones possess inhibitory activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.netias.ac.in The activity is highly dependent on the nature and position of the substituents on the pyrimidine ring. rsc.org For instance, studies on pyrimido[4,5-d]pyrimidine-2,5-dione derivatives have also confirmed potent antimicrobial activity. researchgate.net

Table 2: In Vitro Antibacterial Activity of Selected Pyrimidine-2,4-dione Derivatives| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL or Zone of Inhibition in mm) |

|---|---|---|

| HB-EMAU (a 6-anilinouracil) | Staphylococcus aureus (Oxacillin-susceptible) | 8–16 (MIC). asm.org |

| MB-IMAU (a 6-anilinouracil) | Staphylococcus aureus (Oxacillin-resistant) | 8–16 (MIC). asm.org |

| HB-EMAU (a 6-anilinouracil) | Enterococcus faecalis (Vancomycin-susceptible) | 8 (MIC). asm.org |

| MB-IMAU (a 6-anilinouracil) | Enterococcus faecium (Vancomycin-resistant) | 8–16 (MIC). asm.org |

| Substituted Pyrimidine-2,4-dione (OBP01) | Bacillus subtilis | 9 mm (Zone of Inhibition). researchgate.net |

| Substituted Pyrimidine-2,4-dione (OBP03) | Escherichia coli | 10 mm (Zone of Inhibition). researchgate.net |

The fungicidal potential of pyrimidine derivatives has also been established through in vitro studies. The mechanism of action is often related to the inhibition of essential enzymes or cellular processes specific to fungi. Screening of various pyrimidine-2,4-dione derivatives using the poisoned food technique has demonstrated their ability to inhibit the mycelial growth of a range of phytopathogenic fungi. researchgate.netnih.gov The efficacy of these compounds is closely linked to their substitution patterns. For example, certain pyrimidine derivatives containing an amide moiety have shown excellent activity against Phomopsis sp., with EC50 values superior to the commercial fungicide Pyrimethanil. nih.gov Similarly, pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been found to be active against Candida albicans. researchgate.net

Table 3: In Vitro Antifungal Activity of Selected Pyrimidine-2,4-dione Derivatives| Compound Class/Derivative | Fungal Strain | Activity (MIC or Inhibition Rate) |

|---|---|---|

| Substituted Pyrimidine-2,4-dione (OBP03) | Aspergillus niger | 7 mm (Zone of Inhibition). researchgate.net |

| Substituted Pyrimidine-2,4-dione (OBP03) | Penicillium marneffei | 8 mm (Zone of Inhibition). researchgate.net |

| Pyrido[2,3-d]pyrimidin-4(1H)-one derivative | Candida albicans | 200 µg/mL (MIC). researchgate.net |

| Pyrimidine derivative with amide moiety (Compound 5o) | Phomopsis sp. | 100% Inhibition Rate @ 50 µg/mL. nih.gov |

| Fused 6-Amino-2-thiouracil derivative | Various Fungi | Variable inhibitory effects. ekb.eg |

General Antiviral Activity Mechanisms (in vitro)

The structural similarity of the pyrimidine-2,4-dione core to natural nucleobases makes its derivatives prime candidates for antiviral drug development. nih.gov Their mechanisms of action often involve the targeted inhibition of viral enzymes or interference with the host cell machinery necessary for viral replication.

One primary mechanism is the inhibition of viral polymerases, such as reverse transcriptase (RT). A series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus were synthesized and tested as nucleoside analogs, with some compounds showing inhibition of HIV reverse transcriptase activity in the nanomolar range. nih.gov This suggests they can act as chain terminators or allosteric inhibitors, disrupting the replication of retroviruses.

Another key mechanism involves targeting host cell enzymes that are crucial for viral replication. Many RNA viruses rely on the host cell's nucleotide pool for their replication. researchgate.net Inhibitors of the host enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines, can deplete the intracellular pyrimidine pool, thereby exerting a broad-spectrum antiviral effect. researchgate.net This mechanism has been explored as a strategy against viruses like SARS-CoV-2.

In vitro evaluations have assessed pyrimidine derivatives against a wide array of viruses. While some carbocyclic uracil derivatives showed no significant activity against RNA viruses like SARS-CoV-2 and influenza, they were also non-toxic to host cells. nih.gov In contrast, other studies have identified pyrimido[4,5-d]pyrimidine (B13093195) derivatives with selective activity against human coronaviruses (HCoV-229E and HCoV-OC43). mdpi.com The antiviral potential of this chemical class remains an active area of research, with efforts focused on modifying the core structure to enhance potency and selectivity. nih.gov

Emerging Research Frontiers and Future Directions for 6 Amino 1 Butyl 1h Pyrimidine 2,4 Dione Derivatives

Development of Advanced Synthetic Methodologies

The creation of diverse libraries of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione derivatives hinges on the development of efficient and innovative synthetic strategies. Traditional multi-step syntheses are often plagued by issues such as low yields, the need for tedious purification of intermediates, and significant solvent waste. To overcome these challenges, researchers are increasingly focusing on advanced methodologies.

One promising approach is the use of solvent-free synthesis . For instance, the fusion of 5,6-diaminouracil (B14702) derivatives with various α-bromoacetophenones has been achieved by heating the reactants in the presence of just a few drops of dimethylformamide (DMF) for a short duration. nih.gov This method not only accelerates the reaction but also simplifies the work-up procedure and aligns with the principles of green chemistry.

Multicomponent reactions (MCRs) represent another significant advancement. These reactions allow for the synthesis of highly functionalized and complex molecules in a single pot by combining three or more reactants, thereby avoiding the isolation of intermediates. nih.gov This approach is particularly valuable for generating structural diversity in pyrimidine (B1678525) derivatives, which is crucial for screening and identifying compounds with desired properties. nih.gov The development of MCRs for synthesizing substituted pyrimidopyrimidines and related fused heterocyclic systems from acyclic precursors or from 6-aminopyrimidine-2,4-diol highlights the potential for creating novel derivatives of this compound. nih.gov

These advanced synthetic methods are instrumental in expanding the chemical space accessible for this class of compounds, facilitating the exploration of their potential in various scientific domains.

Exploration of Novel Biological Targets and Mechanisms

Derivatives of the pyrimidine-2,4-dione core are being investigated for a wide array of therapeutic applications, moving beyond their traditional roles. Pyrimidines are known to be essential for DNA and RNA synthesis, and their inhibition can disrupt cell division, a principle utilized in several anticancer drugs. nih.govmdpi.com Current research is focused on identifying novel and more specific biological targets to develop next-generation therapeutics.